molecular formula C21H20N2O B11828139 phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone

phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone

Cat. No.: B11828139
M. Wt: 316.4 g/mol
InChI Key: GVWAXDIOJKFYOE-OXMJVSSVSA-N
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Description

Phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone is a complex organic compound that belongs to the class of azirino-pyrrolo-pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

Phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • 1H-pyrazolo[3,4-b]pyridines
  • Pyrrolo[3,2-b]pyrroles

Uniqueness

Phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone stands out due to its unique aziridine ring fused to the pyrrolo[3,4-b]pyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

phenyl-[(1R,4S,7R)-4-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-en-9-yl]methanone

InChI

InChI=1S/C21H20N2O/c24-20(17-9-5-2-6-10-17)22-13-18-11-12-19(16-7-3-1-4-8-16)23-15-21(18,23)14-22/h1-12,18-19H,13-15H2/t18-,19+,21+,23?/m1/s1

InChI Key

GVWAXDIOJKFYOE-OXMJVSSVSA-N

Isomeric SMILES

C1[C@H]2C=C[C@H](N3[C@]2(C3)CN1C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1C2C=CC(N3C2(C3)CN1C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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